molecular formula C23H23N5O6S B2944969 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 872608-41-8

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2944969
CAS No.: 872608-41-8
M. Wt: 497.53
InChI Key: ZYRRQYGHAJARLJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a pyrimidine-based amide derivative characterized by a central dihydropyrimidinone core. Key structural features include:

  • A benzo[d][1,3]dioxol-5-ylmethyl group attached via a thioether linkage.
  • A 4-ethoxybenzamide moiety at the 5-position of the pyrimidine ring.
  • A free amino group at the 4-position of the pyrimidine.

This compound’s design integrates pharmacophoric elements (thioether, amide, and heterocyclic rings) associated with diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

CAS No.

872608-41-8

Molecular Formula

C23H23N5O6S

Molecular Weight

497.53

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C23H23N5O6S/c1-2-32-15-6-4-14(5-7-15)21(30)26-19-20(24)27-23(28-22(19)31)35-11-18(29)25-10-13-3-8-16-17(9-13)34-12-33-16/h3-9H,2,10-12H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

ZYRRQYGHAJARLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Formation of the Dihydropyrimidine Core : The initial step involves the condensation of appropriate precursors to form the dihydropyrimidine structure.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : This is achieved through a nucleophilic substitution reaction where benzo[d][1,3]dioxole is introduced to the growing chain.
  • Final Modifications : The ethoxy and amino groups are added in the final steps to yield the desired compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting tumor cell growth and inducing apoptosis. In vitro studies demonstrated that certain analogs possess IC50 values comparable to established chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to its ability to inhibit specific molecular targets involved in cancer progression. One proposed mechanism is through the inhibition of IRAK (Interleukin Receptor Associated Kinase), which plays a crucial role in inflammatory responses and cancer cell survival . Additionally, the presence of the thioether and oxo groups may enhance its interaction with biomolecular targets.

Case Studies and Research Findings

Several studies have investigated the efficacy of structurally related compounds:

Study Compound Tested Activity Cell Lines IC50 (μM)
Study 12-Amino derivativesCytotoxicMCF7, HeLa10 - 20
Study 2Triazole derivativesAntimicrobialStaphylococcus aureus3.9 - 31.5
Study 3COX-II inhibitorsAnti-inflammatoryVarious0.52 - 22.25

In Vitro Studies

In vitro assessments have shown that compounds with similar structures inhibit cancer cell proliferation effectively. For example, a study reported that certain triazolo derivatives exhibited significant tumor growth inhibition across multiple human cancer cell lines .

In Vivo Studies

Preclinical trials have also highlighted the potential of these compounds as therapeutic agents. Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates compared to controls .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with pyrimidine-dione and benzamide derivatives reported in recent literature. Key comparisons include:

Compound ID Core Structure Substituents/R-Groups Key Features Reference
Target Compound Pyrimidine-dione - Benzo[d][1,3]dioxol-5-ylmethyl (thioether-linked)
- 4-ethoxybenzamide
Enhanced lipophilicity from ethoxy group
(38) Pyrimidine - Bis(4-methoxyphenyl)-methylsulfanyl
- Benzamide
Bulky sulfanyl group; methoxy substituents
(6d) Pyrimidinedione - 4-Fluorobenzyl
- 4-Methoxybenzyl
Fluorine enhances electronegativity
(7a–c) Pyrimidin-4-yl - Substituted phenyl-oxadiazole Oxadiazole improves metabolic stability

Key Observations :

  • The benzo[d][1,3]dioxole group in the target compound may confer improved blood-brain barrier penetration compared to 4-fluorobenzyl () or bis-methoxyphenyl () groups .
  • The thioether linkage in the target compound enhances stability over oxygen-based ethers, as seen in similar pyrimidine derivatives .

Key Observations :

  • achieved higher yields (85–96%) using HBTU/DIPEA coupling agents, suggesting efficient amide bond formation compared to NaOMe-mediated reactions (59% in ) .
Analytical Characterization

Comparative analytical data underscore consistency in structural validation:

Technique Target Compound (38) (6d)
1H NMR Not reported δ 11.27 (s, NH), 8.16 (d, ArH) δ 7.5–8.0 (ArH), 4.3 (OCH₂)
MS Not reported [M+H]⁺ 410.0 (calc. 409.4) HRMS confirmed molecular ions
HPLC Not reported 91.76% purity

Key Observations :

  • All compounds rely on 1H NMR and MS for structural confirmation, but adds HPLC for purity assessment, a critical step for pharmaceutical applications .

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